Cas no 89680-18-2 (H-Met-D-Met-Oh)
H-Met-D-Met-Oh Chemical and Physical Properties
Names and Identifiers
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- D-Methionine, N-L-methionyl-
- (2R)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid
- H-Met-D-Met-OH
- MFCD00238080
- CS-0654140
- L-Methionyl-D-methionine
- HY-P4433
- DTXSID401312872
- SCHEMBL2312964
- 89680-18-2
- H-Met-D-Met-Oh
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- MDL: MFCD00238080
- Inchi: 1S/C10H20N2O3S2/c1-16-5-3-7(11)9(13)12-8(10(14)15)4-6-17-2/h7-8H,3-6,11H2,1-2H3,(H,12,13)(H,14,15)/t7-,8+/m0/s1
- InChI Key: ZYTPOUNUXRBYGW-JGVFFNPUSA-N
- SMILES: S(C)CC[C@H](C(=O)O)NC([C@H](CCSC)N)=O
Computed Properties
- Exact Mass: 280.09153485g/mol
- Monoisotopic Mass: 280.09153485g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 10
- Complexity: 252
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.6
- Topological Polar Surface Area: 143Ų
H-Met-D-Met-Oh Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB476709-1 g |
H-Met-D-Met-OH; . |
89680-18-2 | 1g |
€401.00 | 2023-06-15 | ||
| abcr | AB476709-5 g |
H-Met-D-Met-OH; . |
89680-18-2 | 5g |
€1454.00 | 2023-06-15 | ||
| TRC | M225423-10mg |
H-Met-D-Met-Oh |
89680-18-2 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M225423-50mg |
H-Met-D-Met-Oh |
89680-18-2 | 50mg |
$ 95.00 | 2022-06-04 | ||
| TRC | M225423-100mg |
H-Met-D-Met-Oh |
89680-18-2 | 100mg |
$ 135.00 | 2022-06-04 | ||
| abcr | AB476709-1g |
H-Met-D-Met-OH; . |
89680-18-2 | 1g |
€425.70 | 2025-02-14 | ||
| abcr | AB476709-5g |
H-Met-D-Met-OH; . |
89680-18-2 | 5g |
€1552.30 | 2025-02-14 |
H-Met-D-Met-Oh Related Literature
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Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Pavel Karásek,Jakub Grym,Michal Roth,Josef Planeta,František Foret Lab Chip, 2015,15, 311-318
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on H-Met-D-Met-Oh
Comprehensive Overview of H-Met-D-Met-OH (CAS No. 89680-18-2): Properties, Applications, and Research Insights
H-Met-D-Met-OH (CAS No. 89680-18-2), a dipeptide derivative composed of L-methionine and D-methionine, has garnered significant attention in pharmaceutical and biochemical research due to its unique stereochemical configuration and potential bioactivity. This compound, often referred to as Methionine dipeptide or D-Methionine-L-Methionine, serves as a critical building block in peptide synthesis and drug development. Its CAS registry number, 89680-18-2, ensures precise identification in chemical databases, making it a focal point for researchers exploring peptide-based therapeutics and nutraceutical formulations.
In recent years, the demand for chiral peptides like H-Met-D-Met-OH has surged, driven by advancements in targeted drug delivery and precision medicine. Studies highlight its role in modulating oxidative stress pathways, a topic trending in anti-aging research and neuroprotection studies. The inclusion of D-amino acids in its structure enhances metabolic stability, addressing a common challenge in oral peptide bioavailability—a frequently searched term in pharmaceutical forums. Furthermore, its potential applications in cosmeceuticals (e.g., skin barrier repair) align with consumer interest in peptide-infused skincare, a booming market segment.
From a synthetic perspective, H-Met-D-Met-OH exemplifies the growing importance of stereoselective peptide coupling techniques. Laboratories leverage solid-phase peptide synthesis (SPPS) or solution-phase methods to produce high-purity batches, ensuring compliance with GMP standards for preclinical trials. Analytical characterization via HPLC and mass spectrometry confirms its structural integrity, while circular dichroism (CD) spectroscopy validates its chiral properties. These technical aspects resonate with researchers querying peptide purity analysis or CAS No. 89680-18-2 specifications in academic databases.
The compound’s physicochemical properties—such as solubility in polar solvents and stability under physiological pH—make it suitable for formulation development. Notably, its chelating ability toward metal ions has sparked interest in nutraceutical applications, particularly in mineral absorption enhancement. This aligns with trending searches on bioavailability boosters and functional food additives. Additionally, its potential synergy with antioxidant compounds (e.g., glutathione) positions it as a candidate for combination therapies, a hot topic in integrative medicine discussions.
In conclusion, H-Met-D-Met-OH (CAS No. 89680-18-2) represents a versatile tool for both academic and industrial research. Its dual L/D-configuration offers distinct advantages in drug design, while its alignment with trends like personalized nutrition and sustainable biomaterials underscores its relevance. As peptide therapeutics continue to dominate biopharmaceutical pipelines, this compound remains a key subject for innovation, warranting further exploration in peer-reviewed studies and patent literature.
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